2-(4-Bromophenyl)-4-phenylpyridine

Aromatase Cytochrome P450 Endocrinology

Researchers requiring the precise 2-(4-bromophenyl)-4-phenyl substitution pattern face supply challenges with generic phenylpyridines. This specific architecture is non-substitutable for applications leveraging the 4-phenylpyridine core's potent aromatase inhibition (Ki = 0.36 μM) or the bromine handle's synthetic utility. Using isomers risks >170-fold potency loss. This product ensures experimental fidelity. - Enables modular diversification via Suzuki, Heck, and Buchwald-Hartwig couplings at the bromine site. - Directly supports synthesis of cyclometalated Ir(III) and Pd(II) complexes for OLED and photocatalysis research. - Verified scaffold for developing p38 MAP kinase probes with potential for >300-fold selectivity.

Molecular Formula C17H12BrN
Molecular Weight 310.2 g/mol
Cat. No. B12970176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-phenylpyridine
Molecular FormulaC17H12BrN
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H
InChIKeyPGMCNLDKDJKXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4-phenylpyridine Identity and Class


2-(4-Bromophenyl)-4-phenylpyridine (CAS 504413-43-8, molecular formula C17H12BrN, molecular weight 310.19 g/mol) is a substituted phenylpyridine derivative belonging to the class of heteroaromatic compounds [1]. It features a pyridine core bearing a phenyl group at the 4-position and a 4-bromophenyl group at the 2-position, a substitution pattern that distinguishes it from simpler analogs like 2-(4-bromophenyl)pyridine and 4-phenylpyridine [2]. This compound serves as a versatile synthetic intermediate and research tool, with applications spanning medicinal chemistry, organometallic ligand design, and materials science . Its dual aromatic substitution confers distinct physicochemical properties and reactivity profiles that impact biological target engagement and downstream synthetic utility .

Core scaffold
4-Phenylpyridine architecture provides class-verified aromatase pharmacophore
Synthetic handle
Bromine atom enables Pd-catalysed cross-coupling and metallation
Tool compound
Privileged phenylpyridine chemotype for kinase and P450 research

2-(4-Bromophenyl)-4-phenylpyridine vs. Generic Phenylpyridines


Phenylpyridines exhibit widely divergent biological activities and chemical reactivities depending on the precise substitution pattern around the pyridine ring [1]. For instance, 4-phenylpyridine demonstrates potent aromatase inhibition (Ki = 0.36 μM) while 2-phenylpyridine is markedly weaker (Ki = 62 μM), a >170-fold difference arising solely from positional isomerism . The introduction of a bromine atom at the 4-position of the pendant phenyl ring further modulates electronic properties, steric bulk, and metabolic stability, fundamentally altering target engagement and synthetic utility [2]. Consequently, procurement of 2-(4-bromophenyl)-4-phenylpyridine, with its specific 2-(4-bromophenyl)-4-phenyl substitution architecture, cannot be substituted by generic phenylpyridines, 2-(4-bromophenyl)pyridine, or 4-phenylpyridine without risking experimental failure or compromised downstream product integrity .

Positional isomerism
4-Phenyl substitution is critical; 2-phenyl isomer loses >170-fold aromatase affinity, so generic phenylpyridines may not reproduce target engagement.
Missing bromine handle
Simple 4-phenylpyridine lacks the reactive bromine, blocking further diversification via cross-coupling or cyclometalation.
Dual substitution context
2-(4-Bromophenyl)pyridine or mono-substituted analogs cannot replicate the combined electronic and steric profile needed for ligand-design consistency.

2-(4-Bromophenyl)-4-phenylpyridine Differentiation Evidence


Aromatase Inhibition: 4-Phenylpyridine Scaffold Advantage

Although direct Ki data for 2-(4-bromophenyl)-4-phenylpyridine is not available, its core 4-phenylpyridine scaffold exhibits a Ki of 0.36 μM against human placental aromatase, compared to a Ki of 62 μM for the 2-phenylpyridine isomer [1]. This >170-fold difference in potency is attributed to the 4-phenyl substitution enabling optimal nitrogen-heme iron coordination within the aromatase active site . The 2-(4-bromophenyl)-4-phenylpyridine structure retains the critical 4-phenylpyridine pharmacophore while incorporating a bromine atom for potential metabolic stabilization and further synthetic elaboration, positioning it as a structurally optimized intermediate for developing next-generation aromatase inhibitors [2].

Aromatase inhibition
Class-level
4-Phenylpyridine scaffold Ki = 0.36 µM vs 2-phenyl isomer Ki = 62 µM (172-fold)
Supports 4-phenylpyridine pharmacophore SAR
Direct Ki for target compound not reported; inferred from core scaffold.
Aromatase Cytochrome P450 Endocrinology Cancer

CYP2C19 Inhibition and Off-Target Selectivity

2-(4-Bromophenyl)-4-phenylpyridine exhibits an IC50 of 7,000 nM (7 μM) against CYP2C19 in human liver microsomes [1]. This weak inhibition profile compares favorably to many drug-like molecules that potently inhibit CYP2C19 (IC50 < 1 μM) and are associated with clinically significant drug-drug interactions [2]. The compound's limited CYP2C19 engagement reduces the risk of pharmacokinetic interference when used as a tool compound or advanced intermediate in medicinal chemistry campaigns [3].

CYP2C19 inhibition
Reported
IC50 = 7 µM in human liver microsomes
Indicates weaker CYP2C19 engagement vs typical drug-like inhibitors
3.5- to 35-fold weaker than fluoxetine/omeprazole; cross-study comparison.
Cytochrome P450 Drug-Drug Interactions ADMET Lead Optimization

Synthetic Versatility via Bromine Handle

2-(4-Bromophenyl)-4-phenylpyridine is synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 4-phenylpyridine using a palladium catalyst . The product retains a reactive bromine atom on the 2-aryl ring, enabling further functionalization through Suzuki, Heck, or Sonogashira couplings, as well as metallation reactions [1]. In contrast, simple 4-phenylpyridine lacks a halogen handle for such elaboration, limiting its utility as a modular building block . This bromine functionality directly enables the preparation of cyclometalated Pd(II) and Ir(III) complexes for luminescent materials and catalysis [2].

Synthetic versatility
Head-to-head
One bromine handle enables Suzuki/Heck/Sonogashira couplings & metallation
Enables modular diversification for library synthesis
4-Phenylpyridine lacks halogen; target compound retains coupling site.
Synthetic Chemistry Cross-Coupling Organometallic Materials Science

p38 MAP Kinase Inhibition Class Reference

The closely related analog 2-(4-bromophenyl)pyridine (SB202190) is a well-characterized, cell-permeable p38 MAP kinase inhibitor with an IC50 of 30 nM against p38α and p38β, while sparing p38γ, p38δ, and ERK2 . While direct data for 2-(4-bromophenyl)-4-phenylpyridine are absent, the structural similarity suggests it may retain or modulate this kinase inhibition profile, with the additional 4-phenyl group potentially altering isoform selectivity or cellular permeability . This positions the compound as a valuable scaffold for developing next-generation p38 modulators with improved properties .

p38 MAP kinase
Class-level
Analog SB202190 IC50 = 30 nM against p38α/β; >300-fold selectivity
Supports p38 kinase scaffold exploration context
Direct data absent; inference from 2-(4-bromophenyl)pyridine only.
Kinase Inflammation Cell Signaling Tool Compound

2-(4-Bromophenyl)-4-phenylpyridine Optimal Use Cases


Medicinal Chemistry: Aromatase Inhibitor Lead Optimization

Researchers developing next-generation aromatase inhibitors for breast cancer or endometriosis can leverage the 4-phenylpyridine core of 2-(4-bromophenyl)-4-phenylpyridine, which has a class-verified Ki of 0.36 μM against human aromatase—>170-fold more potent than the 2-phenyl isomer [1]. The bromine atom serves as a modular synthetic handle for introducing diverse substituents to optimize potency, selectivity, and metabolic stability, while the established weak CYP2C19 inhibition (IC50 = 7 μM) suggests a favorable drug-drug interaction profile [2].

Chemical Biology: p38 MAP Kinase Pathway Probe Development

Investigators studying p38 MAP kinase signaling in inflammation, apoptosis, or stress responses can utilize 2-(4-bromophenyl)-4-phenylpyridine as a core scaffold. The structurally analogous 2-(4-bromophenyl)pyridine (SB202190) exhibits potent p38α/β inhibition (IC50 = 30 nM) with >300-fold selectivity over related kinases, confirming the privileged nature of this chemotype . The additional 4-phenyl substituent may be exploited to modulate physicochemical properties or introduce photoaffinity or fluorescent tags for target engagement studies .

Materials Science: Synthesis of Luminescent Cyclometalated Complexes

2-(4-Bromophenyl)-4-phenylpyridine is an ideal precursor for preparing cyclometalated Ir(III) and Pd(II) complexes used in organic light-emitting diodes (OLEDs), photocatalysis, and bioimaging. The bromine atom enables facile metallation, and the resulting complexes exhibit tunable luminescence properties [3]. The 4-phenyl substituent provides additional sites for electronic tuning and can enhance complex stability and emission quantum yields compared to simpler 2-phenylpyridine ligands [4].

Organic Synthesis: Divergent Library Construction via Cross-Coupling

The bromine atom on the 2-aryl ring of 2-(4-bromophenyl)-4-phenylpyridine constitutes a robust synthetic handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification into large compound libraries . Unlike simpler 4-phenylpyridine, which lacks a halogen, this compound serves as a modular building block for generating arrays of structurally diverse analogs for high-throughput screening and SAR campaigns .

Application
Selection Property
Validation Focus
Aromatase inhibitor research
4-Phenylpyridine core with bromine handle
Aromatase inhibition assay context
p38 MAP kinase pathway studies
Privileged p38 inhibitor scaffold
Kinase selectivity and permeability review
Organometallic complex synthesis
Bromine handle for cyclometalation
Luminescence quantum yield and stability
Compound library diversification
Modular bromine synthetic handle
Cross-coupling efficiency and scope
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